molecular formula C20H22N2O B2465741 4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile CAS No. 2418732-64-4

4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile

Cat. No. B2465741
M. Wt: 306.409
InChI Key: XISVYCWPFHUIAU-UHFFFAOYSA-N
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Description

The compound “4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile” is a complex organic molecule. It contains an aziridine ring, which is a three-membered ring containing nitrogen, and two phenyl rings, which are six-membered carbon rings . The aziridine ring is attached to one of the phenyl rings through a methoxy group, and the other phenyl ring contains a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aziridine ring, due to its strain, would likely have a significant impact on the overall shape of the molecule .


Chemical Reactions Analysis

Aziridines are known to be reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions, which could be initiated by nucleophiles . The nitrile group might also be reactive and could undergo transformations such as hydrolysis to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar nitrile and methoxy groups could impact its solubility .

Safety And Hazards

As with any chemical compound, handling “4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile” would require appropriate safety measures. Aziridines are generally considered hazardous due to their reactivity and potential for causing DNA damage .

Future Directions

The study of aziridines and related compounds is an active area of research, particularly in the development of new pharmaceuticals . This compound, with its combination of functional groups, could be of interest in this context.

properties

IUPAC Name

4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15(2)12-22-13-19(22)14-23-20-9-7-18(8-10-20)17-5-3-16(11-21)4-6-17/h3-10,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISVYCWPFHUIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile

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